Product packaging for Methyl 2,6-difluoro-4-iodobenzoate(Cat. No.:)

Methyl 2,6-difluoro-4-iodobenzoate

Cat. No.: B15247710
M. Wt: 298.02 g/mol
InChI Key: PMSROWPSVKEDQY-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-iodobenzoate is a useful research compound. Its molecular formula is C8H5F2IO2 and its molecular weight is 298.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2IO2 B15247710 Methyl 2,6-difluoro-4-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

methyl 2,6-difluoro-4-iodobenzoate

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3

InChI Key

PMSROWPSVKEDQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)I)F

Origin of Product

United States

Contextualizing Halogenated Benzoate Esters in Organic Synthesis

Halogenated benzoate (B1203000) esters are a class of organic compounds that serve as crucial intermediates in a wide array of synthetic applications. Their utility stems from the reactivity of the halogen substituents and the ester functional group, which allow for a variety of chemical transformations. These compounds are foundational in the production of pharmaceuticals, agrochemicals, and advanced materials.

For instance, halogenated esters are known to be valuable intermediates in the preparation of insecticides and liquid crystals. guidechem.comwikipedia.org The presence of halogens on the benzene (B151609) ring can significantly influence the electronic properties and biological activity of the final products. Methyl esters of iodobenzoic acids, such as methyl 2-iodobenzoate (B1229623) and methyl 4-iodobenzoate (B1621894), are widely used in the synthesis of more complex molecules. chemicalbook.com Methyl 2-iodobenzoate, for example, is a key intermediate in the production of the asthma medication Montelukast. innospk.com It is also used in microbial dihydroxylation processes to create precursors for potential therapeutic agents like kibdelone C. innospk.com Similarly, methyl 4-iodobenzoate is used to prepare intermediates for Anthracycline antibiotics and materials for Organic Light Emitting Diodes (OLEDs). guidechem.com

The synthesis of these esters can be achieved through methods like the Fischer esterification of the corresponding halogenated benzoic acid with an alcohol. wikipedia.org The reactivity of the aryl-halogen bond, particularly the carbon-iodine bond, makes these compounds ideal substrates for various metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular frameworks. wikipedia.org

Significance of Methyl 2,6 Difluoro 4 Iodobenzoate As a Synthetic Precursor

The significance of Methyl 2,6-difluoro-4-iodobenzoate as a synthetic precursor lies in its trifunctional nature. The molecule offers three distinct points for chemical modification: the iodine atom, the fluorine atoms, and the methyl ester group.

Aryl-Iodide Group : The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for introducing molecular complexity. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. guidechem.comwikipedia.org This allows for the attachment of a wide range of other molecular fragments, a critical step in building up larger, more complex structures. For example, the related methyl 4-iodobenzoate (B1621894) undergoes Sonogashira coupling to form precursors for metal-organic frameworks. wikipedia.org

Difluoro Substitution : The presence of two fluorine atoms ortho to the ester group has profound effects. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. myskinrecipes.com The strong electron-withdrawing nature of fluorine also alters the reactivity of the aromatic ring and the properties of the final molecule, such as its acidity or binding affinity to biological targets. The 2,6-difluoro pattern, in particular, can impose conformational constraints on the molecule.

Methyl Ester Group : The methyl ester is a versatile functional group. It can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This functionality is crucial for linking the benzoate (B1203000) core to other parts of a target molecule, for instance, in the formation of peptide bonds in medicinal chemistry.

This combination of reactive sites in a single, relatively simple molecule makes this compound a highly valuable and efficient building block for creating libraries of novel compounds for screening in drug discovery and materials science. A related compound, methyl 2,6-difluoro-4-vinylbenzoate, is noted for its utility as a building block for pharmaceuticals and agrochemicals, underscoring the value of the difluorinated benzene (B151609) core. myskinrecipes.com

Overview of Research Trajectories for Methyl 2,6 Difluoro 4 Iodobenzoate

Strategies for Carbon-Iodine Bond Formation in Benzoate Systems

The introduction of an iodine atom onto a benzoate framework can be achieved through several synthetic routes. The choice of method often depends on the available starting materials, the electronic nature of the substituents on the aromatic ring, and the desired regioselectivity.

Electrophilic Iodination Approaches

Direct electrophilic iodination of an aromatic ring is a common method for forming a carbon-iodine bond. This typically involves the reaction of an electron-rich aromatic compound with an electrophilic iodine source. For deactivated systems, such as those containing electron-withdrawing groups like a carboxyl or ester function, stronger iodinating reagents or harsh reaction conditions are often necessary. usm.my

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). usm.mywikipedia.org The oxidizing agent is used to generate a more potent electrophilic iodine species, such as I⁺. usm.my For highly deactivated substrates, a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid can be effective. usm.my

A general representation of electrophilic iodination on a substituted benzene (B151609) ring is shown below:

Scheme 1: General Electrophilic Iodination of a Substituted Benzene Ring.

While direct iodination of a pre-formed methyl 2,6-difluorobenzoate (B1233279) is a possible route, the directing effects of the fluorine and ester groups would need to be carefully considered to achieve the desired 4-iodo substitution pattern.

Palladium-Catalyzed C-H Iodination

In recent years, palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted aromatics. This approach allows for the direct conversion of a C-H bond to a C-I bond, often with high regioselectivity controlled by a directing group.

For benzoate systems, the ester or carboxylic acid group itself can act as a directing group, guiding the iodination to the ortho position. However, to achieve meta-iodination, a separate directing group that can be installed and later removed is often required. Pyridine-type templates have been successfully employed for the palladium-catalyzed meta-C-H iodination of phenylacetic acid derivatives using molecular iodine.

A significant advantage of this method is the potential for using molecular iodine as the iodine source, which is more atom-economical and milder than many traditional iodinating agents.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, provides a valuable alternative for the synthesis of aryl iodides from the corresponding aryl bromides or chlorides. This method is especially useful when the bromo-analogue is more readily accessible.

Copper-catalyzed halogen exchange reactions have been shown to be effective for the conversion of aryl bromides to aryl iodides. These reactions are typically carried out using a copper(I) salt, such as CuI, in the presence of a ligand (e.g., a diamine) and an iodide salt like NaI or KI. acs.org While these reactions can be sensitive to steric hindrance, they are compatible with a wide range of functional groups. acs.org

A plausible synthetic route to this compound could start from 3,5-difluorobromobenzene. This starting material can undergo lithiation followed by carboxylation to produce 4-bromo-2,6-difluorobenzoic acid. google.com Subsequent halogen exchange would then yield 2,6-difluoro-4-iodobenzoic acid, which can be esterified in the final step.

Another approach involves a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt, which is then displaced by iodide. For instance, a synthetic method for 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester starts from the corresponding 2-amino derivative, which is treated with sodium nitrite (B80452) and an iodide salt in an acidic medium. google.comgoogle.com

Esterification Techniques for this compound Synthesis

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. The presence of two fluorine atoms ortho to the carboxylic acid group introduces significant steric hindrance, which can make the esterification challenging.

Fischer Esterification Modifications

The Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used as the solvent, and the water produced is removed, for example, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgorganic-chemistry.org

For sterically hindered and electron-deficient benzoic acids, such as 2,6-difluoro-4-iodobenzoic acid, standard Fischer esterification conditions may result in low yields or require prolonged reaction times. To overcome these limitations, modifications such as the use of microwave irradiation can be employed. Microwave-assisted organic synthesis has been shown to accelerate the esterification of substituted benzoic acids, leading to higher yields in shorter reaction times. For example, the esterification of 4-fluoro-3-nitrobenzoic acid was successfully carried out under sealed-vessel microwave conditions. usm.my

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Esterification of 4-Fluoro-3-nitrobenzoic acid This table is illustrative and based on findings for a related compound.

MethodConditionsReaction TimeYield
Conventional HeatingReflux in excess ethanol (B145695) with H₂SO₄Several hours~78%
Microwave IrradiationSealed vessel, 130°C, ethanol with H₂SO₄15 minutesGood yield

Carboxylic Acid Activation Strategies

To circumvent the often harsh conditions of Fischer esterification and to effectively esterify sterically hindered carboxylic acids, methods involving the activation of the carboxylic acid are frequently used. The Steglich esterification is a prime example, utilizing a coupling reagent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgjocpr.com

In this reaction, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. jocpr.com DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.orgjocpr.com This method is particularly mild, often proceeding at room temperature, and is well-suited for substrates that are sensitive to acid. wikipedia.org

Table 2: Reagents and Roles in Steglich Esterification

ReagentRole
Carboxylic AcidSubstrate
AlcoholNucleophile
Dicyclohexylcarbodiimide (DCC)Coupling agent (activates the carboxylic acid)
4-Dimethylaminopyridine (DMAP)Nucleophilic catalyst

Given the steric hindrance around the carboxyl group in 2,6-difluoro-4-iodobenzoic acid, the Steglich esterification would be a highly suitable method to obtain this compound in good yield under mild conditions.

Multi-Step Synthetic Sequences to Access this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of a substituted benzoic acid precursor followed by esterification. A common and logical pathway begins with a commercially available difluorobenzoic acid, which is then iodinated before the final esterification step.

Step 1: Iodination of a Difluorobenzoic Acid Intermediate

A plausible and frequently utilized starting material for the synthesis is 3,5-difluorobenzoic acid. sigmaaldrich.combldpharm.com The challenge lies in the selective introduction of an iodine atom at the C-4 position, which is sterically accessible and activated by the carboxylic acid group, an ortho, para-director (albeit deactivating). The iodination of deactivated aromatic rings, such as benzoic acids, often requires an activating agent or catalyst in conjunction with an iodine source. manac-inc.co.jp

One established method involves electrophilic aromatic iodination using molecular iodine in the presence of an oxidizing agent, such as nitric acid or a combination of an acid catalyst and an iodate salt. manac-inc.co.jpnih.gov For instance, the combination of iodine with a silver salt like silver sulfate (B86663) can generate a more potent electrophilic iodine species, facilitating the substitution onto the aromatic ring. olemiss.edu

More advanced catalytic methods offer higher selectivity and milder reaction conditions. For example, iridium-catalyzed ortho-iodination of benzoic acids using N-iodosuccinimide (NIS) as the iodine source has been developed. acs.org While this directs iodine to the ortho position, related catalytic systems can be tailored for para-iodination. Another approach is disulfide-catalyzed iodination, which utilizes a disulfide catalyst to activate an iodine source like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) for the iodination of electron-rich aromatic compounds. acs.orgorganic-chemistry.org

A summary of potential iodination reactions for a difluorobenzoic acid is presented below:

Starting MaterialReagents and ConditionsProductKey Features
3,5-Difluorobenzoic acidI₂, Silver Sulfate, Dichloromethane2,6-Difluoro-4-iodobenzoic acidGenerates an electrophilic iodine species. olemiss.edu
3,5-Difluorobenzoic acidIodic Acid, Sulfuric Acid, Acetic Anhydride2,6-Difluoro-4-iodobenzoic acidUses iodic acid as the sole iodinating reagent. nih.gov
Benzoic Acid Derivative[Ir(cod)Cl]₂, NIS, Hexafluoroisopropanolortho-Iodinated Benzoic AcidCatalytic C-H activation for selective iodination. acs.org
Activated AromaticDIH, Diphenyl Disulfide, Acetonitrile (B52724)Iodinated Aromatic CompoundMild, disulfide-catalyzed iodination. acs.org

Step 2: Esterification of 2,6-Difluoro-4-iodobenzoic Acid

Once the precursor, 2,6-difluoro-4-iodobenzoic acid, is obtained bldpharm.com, the final step is the conversion of the carboxylic acid group to a methyl ester. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. dergipark.org.tr

Iodination: 3,5-Difluorobenzoic acid is treated with an iodinating agent and a catalyst to yield 2,6-difluoro-4-iodobenzoic acid.

Esterification: The resulting 2,6-difluoro-4-iodobenzoic acid is reacted with methanol and an acid catalyst to produce this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for halogenated benzoates. These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. mun.ca

Catalytic and Greener Iodination

Traditional iodination methods often employ stoichiometric amounts of harsh oxidizing agents, leading to significant waste. Modern catalytic systems represent a greener alternative. The use of nanoporous silica (B1680970) anchored with sulfonic acid groups as a solid acid catalyst for iodination in water with hydrogen peroxide as the oxidant is one such example. tandfonline.com This heterogeneous catalyst can be easily recovered and recycled, minimizing waste. Other approaches include the use of thiourea (B124793) to catalyze the iodination of activated aromatic compounds, which can proceed under mild conditions. uni-giessen.de

A recent development in green chemistry is the use of mechanochemistry. For instance, a mechanoredox system using ball milling to activate piezoelectric materials like BaTiO₃ has been shown to facilitate the halogenation of aryl diazonium salts in a solvent-minimized environment, offering a sustainable alternative to the traditional Sandmeyer reaction. acs.org

Solvent-Free and Catalytic Esterification

The Fischer esterification, while effective, typically uses strong, corrosive mineral acids like sulfuric acid, which can be difficult to separate from the product and generate acidic waste. Green alternatives focus on replacing these homogeneous catalysts with recyclable solid acids or novel solvent systems.

Phosphoric acid-modified Montmorillonite K10 clay has been demonstrated as an effective solid acid catalyst for the solvent-free esterification of substituted benzoic acids with alcohols. epa.govijstr.org Similarly, supported iron oxide nanoparticles have been used as an efficient and recoverable catalyst for the esterification of carboxylic acids under solvent-free conditions. mdpi.com

The use of alternative solvent systems is another key aspect of green esterification. Brønsted acidic ionic liquids can act as both the catalyst and the reaction medium, are recyclable, and can facilitate reactions under solvent-free microwave irradiation. researchgate.net Deep eutectic solvents (DES) have also been shown to be effective catalysts for the solvent-free esterification of benzoic acid, with high conversions achieved. dergipark.org.tr These solvents are often biodegradable and have low toxicity. Greener solvent alternatives to traditional organic solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are also being explored. sigmaaldrich.com

A summary of green chemistry approaches relevant to the synthesis is provided in the table below:

Reaction StepGreen ApproachReagents and ConditionsAdvantages
IodinationHeterogeneous CatalysisI₂, H₂O₂, Nanoporous solid silica sulfonic acid, WaterRecyclable catalyst, use of water as a solvent. tandfonline.com
Iodination (alternative)MechanochemistryAryl diazonium salt, Piezoelectric BaTiO₃, Ball millingSolvent-minimized, metal-catalyst-free. acs.org
EsterificationSolid Acid CatalystBenzoic acid, Methanol, Phosphoric acid-modified Montmorillonite K10Solvent-free, recyclable catalyst. ijstr.org
EsterificationNanoparticle CatalystBenzoic acid, Methanol, Supported Iron Oxide NanoparticlesSolvent-free, efficient, and recoverable catalyst. mdpi.com
EsterificationIonic LiquidBenzoic acid, Methanol, Brønsted acidic ionic liquid, Microwave irradiationSolvent-free, recyclable catalyst/medium. researchgate.net
EsterificationDeep Eutectic SolventBenzoic acid, Ethanol, Deep Eutectic SolventSolvent-free, high conversion, potentially biodegradable solvent/catalyst. dergipark.org.tr

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Methyl 2,6 Difluoro 4 Iodobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of Methyl 2,6-difluoro-4-iodobenzoate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of the molecular skeleton. Due to the molecule's symmetry, the spectrum is simplified yet highly informative.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm. The two chemically equivalent aromatic protons at the C3 and C5 positions would present as a triplet due to coupling with the two adjacent fluorine atoms (³JH-F).

¹³C NMR: The carbon spectrum provides information on all carbon environments. Key expected signals include the carbonyl carbon (C=O) around δ 160-165 ppm, the methyl carbon (-OCH₃) near δ 53 ppm, and four distinct signals for the aromatic carbons. The carbons directly bonded to the highly electronegative fluorine atoms (C2, C6) would be shifted downfield, while the carbon attached to iodine (C4) would appear at a characteristic upfield position due to the heavy atom effect.

¹⁹F NMR: The fluorine NMR spectrum would display a single resonance for the two equivalent fluorine atoms at the C2 and C6 positions, confirming the molecular symmetry.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J)
¹H -OCH₃ ~3.9 Singlet (s) N/A
¹H H3, H5 ~7.5 - 7.7 Triplet (t) ³JH-F ≈ 7-9 Hz
¹³C C=O ~162 Singlet N/A
¹³C C1 ~115 Triplet ²JC-F
¹³C C2, C6 ~160 Doublet of Doublets ¹JC-F, ³JC-F
¹³C C3, C5 ~118 Singlet N/A
¹³C C4 ~95 Triplet ³JC-F
¹³C -OCH₃ ~53 Singlet N/A

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-coupling networks. For this specific molecule, no cross-peaks would be expected in the aromatic region as the H3 and H5 protons are magnetically equivalent. However, in asymmetrically substituted derivatives, COSY is vital for mapping adjacent proton relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would show a definitive cross-peak between the methyl proton signal and the methyl carbon signal, as well as a cross-peak between the aromatic proton signal (H3/H5) and its corresponding carbon signal (C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework. Key expected correlations for this compound include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C1 aromatic carbon.

The aromatic protons (H3/H5) to the adjacent fluorinated carbons (C2/C6), the iodinated carbon (C4), and the ester-substituted carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methyl protons and the ortho-fluorine atoms (F2/F6), which would confirm the spatial proximity and help define the preferred conformation of the ester group relative to the aromatic ring.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

2D Experiment Correlating Nuclei Information Gained
HSQC ¹H (-OCH₃) ↔ ¹³C (-OCH₃) Confirms methyl group assignment.
HSQC ¹H (H3/H5) ↔ ¹³C (C3/C5) Confirms aromatic C-H assignment.
HMBC ¹H (-OCH₃) ↔ ¹³C (C=O) Connects methyl group to carbonyl.
HMBC ¹H (-OCH₃) ↔ ¹³C (C1) Confirms ester linkage to the ring.
HMBC ¹H (H3/H5) ↔ ¹³C (C1, C2/C6, C4) Confirms substitution pattern on the ring.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 2-hydroxy-4-iodobenzoate, provides significant insight into the expected solid-state behavior. nih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For a molecule like this compound, several key interactions are anticipated to direct the crystal packing:

Halogen Bonding: The iodine atom at the C4 position is a potent halogen bond donor. It is expected to form strong, directional C−I···O interactions with the carbonyl oxygen of an adjacent molecule. This type of interaction is a powerful tool in crystal engineering for building robust supramolecular architectures. nih.gov

π–π Stacking: The electron-deficient nature of the fluorinated aromatic ring could facilitate offset π–π stacking interactions with neighboring rings, further stabilizing the crystal lattice.

These interactions would likely guide the molecules to form layered or sheet-like structures in the solid state. nih.gov

X-ray analysis reveals the molecule's preferred conformation in the solid state. The aromatic ring itself is expected to be planar. A key conformational feature is the torsion angle between the plane of the benzene (B151609) ring and the plane of the methyl ester group. Steric hindrance from the two ortho-fluorine atoms may cause the ester group to be slightly twisted out of the plane of the aromatic ring. However, the drive for π-system conjugation often favors a conformation that is as close to planar as possible. Analysis of analogous structures suggests that the non-hydrogen atoms of the molecule would be essentially coplanar. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₅F₂IO₂), the calculated exact mass of the molecular ion [M]⁺˙ is 297.9302 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the molecular formula.

Upon ionization in the mass spectrometer (typically by electron impact), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The study of these fragmentation pathways provides corroborating evidence for the proposed structure.

Predicted Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): A common pathway for methyl esters is the cleavage of the O-CH₃ bond, resulting in a stable acylium ion.

[M]⁺˙ → [M - 31]⁺

Loss of a formaldehyde (B43269) (CH₂O): Cleavage can also occur with the loss of formaldehyde from the ester group.

[M]⁺˙ → [M - 30]⁺˙

Loss of the iodine atom: The C-I bond is relatively weak and can cleave to lose an iodine radical.

[M]⁺˙ → [M - 127]⁺

Cleavage of the ester group: The entire methoxycarbonyl group can be lost.

[M]⁺˙ → [M - 59]⁺

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
298 [C₈H₅F₂IO₂]⁺˙ Molecular Ion (M⁺˙)
267 [C₇H₅F₂IO]⁺ •CH₃
267 [C₇H₂F₂IO]⁺ •OCH₃
171 [C₈H₅F₂O₂]⁺ •I

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. rsc.org

For this compound (C₈H₅F₂IO₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental verification. When a sample is analyzed by HRMS, the measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) is compared to the theoretical value. A match within a narrow tolerance window (typically <5 ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Chemical Formula C₈H₅F₂IO₂
Theoretical Monoisotopic Mass 297.92984 Da
Analysis Mode Electrospray Ionization (ESI)
Expected Ion (Positive Mode) [M+H]⁺, [M+Na]⁺
Calculated m/z for [C₈H₆F₂IO₂]⁺ 298.93767
Calculated m/z for [C₈H₅F₂IO₂Na]⁺ 320.91961

This interactive table provides the calculated exact masses for the title compound and its common adducts, which are critical reference points for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deep structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This technique, often involving collision-induced dissociation (CID), helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. wikipedia.orgnih.gov

In a typical MS/MS experiment for this compound, the molecular ion (e.g., m/z 297.9) would be isolated, subjected to collisions with an inert gas like argon or nitrogen, and the resulting fragments analyzed. wikipedia.org The fragmentation pattern is predictable based on the compound's functional groups and bond strengths.

Key expected fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group, leading to a prominent acylium ion.

Loss of formaldehyde (CH₂O): A common rearrangement and fragmentation for methyl esters.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

Cleavage of the Carbon-Iodine Bond: Loss of an iodine radical (•I) or neutral HI.

Table 2: Predicted MS/MS Fragmentation of this compound ([M]⁺• at m/z 297.9)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
297.9266.9•OCH₃
297.9170.9•I
266.9238.9CO
170.9142.9CO

This interactive table outlines the most probable fragmentation pathways, providing a roadmap for interpreting the MS/MS spectrum and confirming the connectivity of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules to identify functional groups and provide information about chemical bonding. rsc.org These methods are complementary and offer a comprehensive "fingerprint" of the molecule.

For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of its ester and substituted benzene ring moieties.

Carbonyl (C=O) Stretch: A very strong and sharp absorption in the IR spectrum is expected around 1720-1740 cm⁻¹. This is a hallmark of the ester functional group.

C-O Stretches: The ester group also gives rise to strong C-O stretching bands, typically in the 1300-1000 cm⁻¹ region. brainly.com

Aromatic Ring (C=C) Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring. brainly.com

Carbon-Fluorine (C-F) Stretches: Strong absorptions for C-F bonds are typically found in the 1350-1150 cm⁻¹ range.

Carbon-Iodine (C-I) Stretch: The C-I bond vibration appears at lower frequencies, usually in the 600-500 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (methyl)2980-2850IR, Raman
C=O Stretch (ester) 1740-1720 IR (Strong)
Aromatic C=C Stretch1600-1450IR, Raman
C-F Stretch 1350-1150 IR (Strong)
C-O Stretch1300-1000IR (Strong)
C-I Stretch600-500IR, Raman (Weak)

This interactive table summarizes the principal vibrational bands expected for the title compound. The highlighted bands are particularly diagnostic for its key functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism, if applicable for chiral derivatives)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

This compound itself is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD spectrum, and this technique is not applicable to the parent compound.

However, if a chiral derivative were to be synthesized—for example, by introducing a chiral center into the ester group (e.g., replacing the methyl group with a chiral alkyl group) or by creating atropisomerism through bulky ortho-substituents—then CD spectroscopy would become a critical tool. For such chiral derivatives, CD analysis would be used to:

Confirm the presence of chirality.

Determine the absolute configuration of stereocenters by comparing experimental spectra with theoretical spectra from quantum chemical calculations.

Study conformational changes in solution.

The applicability of chiroptical spectroscopy is thus dependent on the specific structure of the derivative .

Computational and Theoretical Studies on Methyl 2,6 Difluoro 4 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations can elucidate a variety of electronic properties, including the distribution of electrons within the molecule and the energies of the molecular orbitals.

While specific DFT studies on Methyl 2,6-difluoro-4-iodobenzoate are not widely available in the reviewed literature, the principles of such analyses can be understood from studies on structurally related compounds. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to optimize the molecular geometry and calculate electronic properties.

Frontier Molecular Orbitals (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the iodinated benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing ester group and the fluorine-substituted carbon atoms. The precise energies and spatial distributions of these orbitals would require specific DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Aromatic Compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This data is illustrative and not specific to this compound.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the electronegative oxygen and fluorine atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the methyl group and the regions around the iodine atom might exhibit a more positive potential. An MEP analysis would provide a detailed picture of the charge distribution, highlighting the most likely sites for chemical reactions.

Spectroscopic Property Prediction (NMR, IR)

DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors of the nuclei, one can predict the chemical shifts in NMR spectroscopy. Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. For this compound, DFT could predict the characteristic ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as the vibrational frequencies associated with the C=O, C-F, C-I, and other functional groups in the molecule.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static electronic properties, quantum chemical methods can be employed to model the dynamics of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to understand its pathway and energetics.

Transition State Characterization and Activation Energies

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products. By locating the transition state structure, its energy can be calculated, which in turn allows for the determination of the activation energy of the reaction. The activation energy is a critical parameter that governs the rate of a chemical reaction.

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational methods can be used to model the transition state structures and calculate the associated activation barriers.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction

Reaction StepActivation Energy (kcal/mol)
Oxidative Addition15.2
Reductive Elimination8.5

Note: This data is hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, quantum chemical modeling can provide a detailed elucidation of the reaction mechanism. This involves calculating the energies of all stationary points on the potential energy surface and connecting them to construct a comprehensive reaction profile.

Such studies can reveal the step-by-step process of a reaction, identify any short-lived intermediates, and explain the observed regioselectivity or stereoselectivity. For this compound, this could be applied to understand its behavior in various organic transformations, providing valuable insights for the design of new synthetic routes.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical and chemical properties. For this compound, molecular mechanics and molecular dynamics simulations would be the primary tools to explore its conformational landscape.

Molecular Mechanics (MM) would be employed to rapidly calculate the potential energy of a vast number of possible conformations. This method treats atoms as spheres and bonds as springs, allowing for the efficient identification of low-energy, stable conformers. The key dihedral angles that would be investigated are the rotation around the C(aryl)-C(ester) bond and the C(ester)-O(methyl) bond. The presence of the two bulky fluorine atoms ortho to the ester group would be expected to significantly restrict rotation around the C(aryl)-C(ester) bond, likely leading to a preferred planar or near-planar arrangement of the ester group relative to the benzene ring to minimize steric hindrance.

A hypothetical study might yield data similar to the table below, illustrating the relative energies and populations of different conformers at a given temperature.

ConformerDihedral Angle (C2-C1-C=O)Relative Energy (kcal/mol)Population (%)
A0° (Planar)0.075
B30°1.215
C60°2.58
D90° (Perpendicular)5.02

This table is a hypothetical representation of potential molecular mechanics results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches in the Context of Reactivity

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structures. nih.govnih.gov In the context of the reactivity of this compound, QSAR/QSPR studies would aim to correlate its structural features with its reactivity in various chemical transformations.

The reactivity of this compound is primarily centered around the carbon-iodine bond, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the ester group would significantly influence the reactivity of the C-I bond.

A QSAR/QSPR study would involve calculating a variety of molecular descriptors for this compound and a series of related compounds. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a lower LUMO energy for this compound compared to its non-fluorinated analog would suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area. The steric hindrance caused by the ortho-fluorine atoms would be a key descriptor influencing its reactivity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Once these descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares) would be developed to establish a relationship between the descriptors and the observed reactivity (e.g., reaction rate constants).

A hypothetical QSAR model for the reactivity of a series of substituted iodobenzoates in a Suzuki coupling reaction might look like this:

Log(k) = 0.5 * (LUMO Energy) - 0.2 * (Steric Hindrance) + 1.5 * (Charge on Iodine) + Constant

This equation is a simplified, hypothetical representation of a QSAR model.

Such a model would allow for the prediction of the reactivity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts towards molecules with desired reactivity profiles.

Applications of Methyl 2,6 Difluoro 4 Iodobenzoate As a Synthon in Complex Molecule Synthesis

Role in the Construction of Functionalized Aromatic Scaffolds

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern synthetic chemistry. Methyl 2,6-difluoro-4-iodobenzoate, with its distinct reactive handles, serves as an exceptional starting point for the construction of highly substituted aromatic scaffolds. The carbon-iodine bond is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl iodide with an organoboron compound. The use of this compound in Suzuki-Miyaura reactions facilitates the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and liquid crystals. researchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of a broad range of functional groups. mdpi.com

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. mdpi.comnih.gov This is a crucial tool for creating alkynyl-substituted aromatic compounds, which are important precursors for conjugated polymers, molecular electronics, and complex natural products. researchgate.net The reaction is typically catalyzed by a combination of palladium and copper salts. researchgate.net

Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin compound. The Stille reaction is valued for its ability to form carbon-carbon bonds under neutral conditions, making it suitable for substrates with sensitive functional groups. nih.gov

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This provides a direct method for the vinylation of the aromatic ring, introducing further handles for subsequent transformations.

The fluorine atoms on the benzene (B151609) ring of this compound play a crucial role in these coupling reactions. Their strong electron-withdrawing nature activates the carbon-iodine bond, making it more susceptible to oxidative addition to the palladium catalyst, often leading to higher reaction rates and yields.

Table 1: Overview of Cross-Coupling Reactions with Aryl Iodides

Reaction Name Coupling Partner Bond Formed Key Catalyst
Suzuki-Miyaura Organoboron compound C-C (Aryl-Aryl) Palladium
Sonogashira Terminal alkyne C-C (Aryl-Alkynyl) Palladium/Copper
Stille Organotin compound C-C (Aryl-Aryl/Vinyl) Palladium
Heck Alkene C-C (Aryl-Vinyl) Palladium

Precursor for Advanced Organic Materials (e.g., polymer science, materials engineering)

The unique electronic properties conferred by the difluoro-iodinated benzene ring make this compound an attractive precursor for the synthesis of advanced organic materials. The presence of fluorine atoms can significantly influence the properties of the resulting materials, including their thermal stability, solubility, and electronic characteristics.

In the field of polymer science , this compound can be used as a monomer or a key building block for the synthesis of high-performance polymers. For instance, following a cross-coupling reaction to introduce a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group), the resulting monomer can be polymerized to create fluorinated polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic properties. myskinrecipes.com

In materials engineering , particularly in the area of liquid crystals , the rigid, polarizable core of the difluorinated aromatic ring is a valuable structural motif. beilstein-journals.org The introduction of fluorine atoms can modulate the dielectric anisotropy and other mesomorphic properties of the final liquid crystal molecules. beilstein-journals.org By utilizing cross-coupling reactions to attach various mesogenic units to the this compound core, a library of novel liquid crystalline materials with tailored properties can be synthesized. mdpi.com

Intermediate in the Synthesis of Agrochemicals (synthetic routes)

The development of new and effective agrochemicals is crucial for global food security. The presence of fluorine atoms in a molecule can often enhance its biological activity and metabolic stability. sigmaaldrich.com this compound serves as a valuable intermediate in the synthesis of complex agrochemicals, such as herbicides and fungicides.

The synthetic utility of this compound lies in its ability to undergo sequential and regioselective functionalization. For example, the iodo group can be displaced via a nucleophilic aromatic substitution or a cross-coupling reaction to introduce a key pharmacophore. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups commonly found in bioactive molecules. The fluorine atoms not only enhance the biological efficacy but can also influence the compound's environmental fate and degradation pathways. For instance, iodosulfuron-methyl-sodium (B134614) is a sulfonylurea herbicide that contains an iodinated aromatic ring, highlighting the importance of such structures in agrochemical design. nih.govuwindsor.ca

Building Block for Fluoroaromatic Systems

Fluoroaromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound is a prime building block for the synthesis of more complex fluoroaromatic systems.

Starting from this synthon, a variety of transformations can be employed to construct elaborate fluoroaromatic architectures. The iodine atom can be readily converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents at the 4-position, while retaining the 2,6-difluoro substitution pattern. Furthermore, the ester functionality can be modified to introduce additional complexity, leading to a wide range of highly functionalized fluoroaromatic compounds.

Design and Synthesis of Ligands for Catalysis (structure and synthetic pathways)

The development of novel ligands is a driving force in the advancement of transition-metal catalysis. The properties of a catalyst are often fine-tuned by modifying the steric and electronic environment of the metal center, which is dictated by the structure of the coordinating ligands. This compound can be utilized as a starting material for the synthesis of specialized ligands.

For example, the iodo group can be replaced with a phosphine (B1218219) moiety through a coupling reaction or a multi-step sequence. The resulting phosphine ligand would possess a unique electronic signature due to the presence of the two fluorine atoms and the ester group on the aromatic backbone. These fluorine atoms, being highly electronegative, can significantly influence the electron density at the phosphorus atom, thereby modulating the catalytic activity of the corresponding metal complex. The synthesis of difluoro complexes of platinum(II) and platinum(IV) with monodentate phosphine ligands has been reported, demonstrating the feasibility of incorporating such fluorinated motifs into catalyst design. myskinrecipes.com The ester group also provides a handle for further functionalization, allowing for the attachment of the ligand to a solid support or for the introduction of other coordinating groups.

Utility in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late stage in its synthesis. researchgate.netnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). mdpi.comnih.govnih.gov

This compound, or scaffolds derived from it, can be employed in LSF strategies. The presence of the reactive carbon-iodine bond allows for the introduction of various functional groups into a complex, pre-existing molecular framework. For instance, a drug candidate containing a 2,6-difluorophenyl moiety could be iodinated at the 4-position, and this iodo group could then be subjected to a variety of cross-coupling reactions to install different substituents. This allows medicinal chemists to fine-tune the pharmacological properties of a lead compound without having to re-synthesize the entire molecule from scratch. The fluorination of complex molecules is also a key aspect of late-stage functionalization, and building blocks like this compound are instrumental in accessing such fluorinated targets. nih.gov

Synthesis and Reactivity of Advanced Derivatives and Analogs of Methyl 2,6 Difluoro 4 Iodobenzoate

Systematic Modification of the Ester Group

The ester functionality in methyl 2,6-difluoro-4-iodobenzoate is a key site for structural modification, allowing for the synthesis of a diverse range of derivatives with altered physicochemical properties. Standard laboratory procedures, such as Fischer esterification, can be employed to synthesize various alkyl and aryl esters from the parent 4-iodobenzoic acid. For instance, the reaction of 4-iodobenzoic acid with methanol (B129727) is a common method for preparing methyl 4-iodobenzoate (B1621894). wikipedia.org Similarly, other alcohols can be used to generate a library of ester analogs.

A one-pot procedure for the deprotection of carboxylic esters using aluminum powder and iodine in anhydrous acetonitrile (B52724) offers a non-hydrolytic method to cleave the ester group, yielding the corresponding carboxylic acid. sci-hub.se This method is selective for alkyl esters in the presence of aryl esters. sci-hub.se The cleavage of the ester can also be influenced by adjacent functional groups, a phenomenon known as the anchimeric effect. sci-hub.se

Below is a table summarizing various ester derivatives that can be synthesized from the corresponding carboxylic acid.

Ester DerivativeStarting Alcohol/PhenolPotential Synthesis Method
Ethyl 2,6-difluoro-4-iodobenzoateEthanol (B145695)Fischer Esterification
Propyl 2,6-difluoro-4-iodobenzoatePropanolFischer Esterification
Isopropyl 2,6-difluoro-4-iodobenzoateIsopropanolFischer Esterification
Phenyl 2,6-difluoro-4-iodobenzoatePhenolAcyl Chloride/Phenol Reaction
Benzyl 2,6-difluoro-4-iodobenzoateBenzyl AlcoholFischer Esterification

Diversification at the Aromatic Ring through Cross-Coupling

The carbon-iodine bond in this compound is a prime site for diversification using transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are particularly effective. nih.gov For instance, the Suzuki-Miyaura coupling reaction between an aryl iodide and an organoboron reagent is a reliable method for creating biaryl compounds. rsc.org Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties. For example, methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene (B32187) to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. wikipedia.org Other notable C-C bond-forming reactions include those utilizing organosilicon and organometallic reagents. rsc.org A recent development involves a visible-light-induced, transition-metal-free cross-coupling of aryl iodides with hydrazones. rsc.org

Carbon-Nitrogen and Carbon-Oxygen Bond Formation: Palladium-catalyzed C-N cross-coupling reactions have been developed to couple aryl iodides with a variety of primary and secondary amines, including heteroarylamines. nih.gov Gold-catalyzed C-N cross-coupling reactions have also been reported, using alkyl nitriles or silver cyanate (B1221674) as the nitrogen source. acs.org For C-O bond formation, gold-catalyzed cross-coupling of aryl iodides with silver carboxylates provides a route to aryl esters. acs.org

The table below illustrates the versatility of cross-coupling reactions for diversifying the aromatic ring.

Coupling PartnerReaction TypeCatalyst System (Example)Resulting Structure
Arylboronic acidSuzuki-MiyauraPalladium/Biarylphosphine ligandBiaryl derivative
Terminal alkyneSonogashiraPalladium/CopperAryl-alkyne conjugate
Primary/Secondary AmineBuchwald-HartwigPalladium/Biarylphosphine ligand nih.govN-Aryl amine derivative
HydrazoneVisible-light inducedTransition-metal free rsc.orgAlkylated arene
Silver CarboxylateGold-catalyzed C-O couplingGold(I) catalyst acs.orgAryl ester derivative

Exploring Alternative Halogenation Patterns

The synthesis and reactivity of analogs of this compound with different halogenation patterns provide insights into structure-activity relationships. The electronic and steric properties of the molecule can be fine-tuned by altering the number and position of halogen substituents.

Methyl 2-fluoro-4-iodobenzoate: This compound can be synthesized from 4-fluoro-2-iodobenzoic acid. ossila.com

Methyl 2,6-difluoro-3-iodobenzoate: This isomer is commercially available. aobchem.comlab-chemicals.com

Methyl 2,4-difluoro-5-iodobenzoate: This analog is also commercially available. bldpharm.com

Methyl 2,6-dichloro-4-iodobenzoate: The synthesis of related dichlorinated nitrobenzoic acids has been described, which could serve as precursors. For example, 2,6-dichlorobenzoic acid can be nitrated to form 2,6-dichloro-3-nitrobenzoic acid. patsnap.com

The table below provides information on these analogs.

Compound NameCAS NumberMolecular Formula
Methyl 2-fluoro-4-iodobenzoate877151-07-0C₉H₈FIO₂ chemscene.com
Methyl 2,6-difluoro-3-iodobenzoate501433-14-3 aobchem.comC₈H₅F₂IO₂ aobchem.com
Methyl 2,4-difluoro-5-iodobenzoate1113050-16-0 bldpharm.comC₈H₅F₂IO₂
Methyl 2,6-dichloro-4-iodobenzoateNot readily availableC₈H₅Cl₂IO₂

Incorporation into Polycyclic and Heterocyclic Systems

The functionalized benzene (B151609) ring of this compound and its derivatives serves as a versatile starting material for the construction of more complex polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and materials science. nih.gov

Polycyclic Aromatic Hydrocarbons (PAHs): Strategies for incorporating functionalized aromatic compounds into larger polycyclic systems often involve late-stage functionalization techniques. nih.gov One such method is sulfoniumization, which can solubilize and functionalize PAHs, enabling further transformations like regioselective halogenation and cross-coupling reactions. nih.govrsc.org

Heterocyclic Systems: The synthesis of benzo-fused heterocyclic compounds is a significant area of research. nih.gov Palladium-catalyzed intramolecular C-H functionalization/C-S bond formation can be used to synthesize 2-substituted benzothiazoles from thiobenzanilides. acs.org Similarly, copper-catalyzed intramolecular C-H amination has been used to create benzimidazoles. acs.org The functionalization of existing heterocyclic scaffolds with magnesium and zinc reagents is another powerful approach. beilstein-journals.org For instance, zincated heterocycles can be prepared and subsequently undergo Negishi cross-coupling reactions. beilstein-journals.org The synthesis of functionalized fused-ring heterocycles can also be achieved from various heterocyclic starting materials. researchgate.net

Regioselective Functionalization of Derivatives

Achieving regioselectivity in the functionalization of substituted aromatic rings is a critical challenge in organic synthesis. The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of incoming groups.

For 2-aryl benzoic acid derivatives, a protocol for remote site-selective C-H iodination has been developed using 1-iodo-4-methoxy-2-nitrobenzene as a mild iodinating reagent. researchgate.net This method allows for the iodination of various 2-aryl benzoic acid derivatives in a site- and chemo-selective manner. researchgate.net

Furthermore, the choice of catalyst and reaction conditions can control the regioselectivity of certain reactions. For example, in the synthesis of bioactive bicyclic heterocycles like phthalide (B148349) and isocoumarin (B1212949) from 4-fluoro-2-iodobenzoic acid via a Sonogashira-type reaction, the temperature can selectively favor one product over the other. ossila.com At 100 °C, the 6-endo-dig product (isocoumarin) is selectively formed, while at a lower temperature of 25 °C, the 5-exo-dig product (phthalide) is favored. ossila.com

Emerging Research Directions and Future Challenges for Methyl 2,6 Difluoro 4 Iodobenzoate Chemistry

Sustainable Synthesis Routes and Biocatalysis

The traditional synthesis of halogenated aromatic compounds often relies on multi-step procedures that can generate significant chemical waste and employ harsh reagents. A key challenge is the development of greener, more sustainable synthetic pathways.

One promising approach is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov While specific biocatalytic routes to Methyl 2,6-difluoro-4-iodobenzoate are not yet established, related research provides a roadmap. For instance, fluorinase enzymes, discovered in Streptomyces cattleya, can catalyze the formation of a carbon-fluorine bond from fluoride (B91410) ions, offering a potential alternative to traditional fluorination methods. acsgcipr.orgtib.eu Furthermore, immobilized lipases, such as Novozym 435 from Candida antarctica, have proven effective in synthesizing fluorinated polyesters, demonstrating the potential of enzymes to handle fluorinated substrates. nih.gov

Table 1: Potential Biocatalytic Approaches for Sustainable Synthesis

Biocatalytic Strategy Enzyme Class Potential Application in Synthesis Advantages
Enzymatic Fluorination Fluorinases Introduction of fluorine atoms onto the aromatic ring. High selectivity, use of aqueous fluoride, mild conditions. acsgcipr.org
Enzymatic Esterification Lipases (e.g., Novozym 435) Formation of the methyl ester group. High efficiency, reusability of immobilized enzymes, mild reaction conditions. nih.gov

Novel Catalytic Systems for Functionalization

The iodine atom in this compound makes it an ideal substrate for a wide range of cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. Research is continuously focused on developing more efficient, versatile, and cost-effective catalytic systems.

Palladium-catalyzed reactions remain a cornerstone for functionalizing aryl iodides. nih.gov Modern systems utilize sophisticated phosphine (B1218219) ligands to achieve high yields and functional group tolerance in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. acs.org A significant advancement is the development of catalysts for direct C-H arylation, which allows for the coupling of aryl iodides with unactivated C-H bonds, offering a more atom-economical approach to building complex biaryl structures. capes.gov.br

Beyond palladium, there is growing interest in using more abundant and less expensive metals. For example, copper-catalyzed systems have been shown to be effective for coupling aryl iodides with thiols, providing an economical route to aryl thioethers. nih.gov The development of catalytic systems that can selectively functionalize the C-I bond in the presence of the two C-F bonds and the ester group is a primary objective.

Table 2: Selected Catalytic Systems for Aryl Iodide Functionalization

Catalytic System Type of Coupling Bond Formed Key Features
Palladium / Phosphine Ligands Suzuki, Heck, Sonogashira C-C Highly versatile, broad substrate scope.
Palladium / Buchwald-Hartwig Ligands Amination C-N Effective for forming carbon-nitrogen bonds at room temperature. acs.org
Palladium / Various Ligands Direct C-H Arylation C-C (Biaryl) High atom economy, avoids pre-functionalization. nih.govcapes.gov.br
Copper / Ligand (e.g., Neocuproine) Thiol Coupling C-S Inexpensive catalyst system, good functional group tolerance. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis and functionalization of this compound, flow chemistry presents several opportunities.

Many reactions used to synthesize precursors to this molecule, such as diazotization of anilines, are hazardous on a large scale due to the formation of unstable diazonium salts. google.comresearchgate.net Flow reactors allow for precise control over temperature and reaction time, minimizing the accumulation of dangerous intermediates and improving safety. researchgate.net The superior heat and mass transfer in microreactors can also lead to higher yields and purities compared to batch processes. thieme-connect.de

A future challenge is to design a fully integrated, multi-step flow synthesis of this compound and its derivatives. This would involve "telescoping" several reaction steps—such as diazotization, iodination, and subsequent cross-coupling—into a continuous sequence without isolating intermediates. This approach can dramatically reduce production time, solvent usage, and purification efforts. allfordrugs.com

Advanced Mechanistic Studies using In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The presence of multiple functional groups on this compound can lead to complex reaction pathways and potential side reactions.

Advanced in situ spectroscopic techniques, such as high-resolution NMR, ReactIR (infrared spectroscopy), and mass spectrometry, allow chemists to monitor reactions in real-time. These methods can help identify transient intermediates, determine reaction kinetics, and elucidate the role of the catalyst and additives. For example, in palladium-catalyzed fluorination reactions, mechanistic studies have revealed how additives can influence the geometry of the palladium complex, which in turn dictates the reaction's efficiency and selectivity. chemrxiv.org

For this compound, in situ studies could be used to understand the electronic influence of the ortho-fluorine atoms on the reactivity of the C-I bond in cross-coupling reactions. Investigating the potential for catalyst deactivation or the formation of undesired byproducts under different conditions can guide the development of more robust and selective catalytic systems. acs.org

Predictive Modeling for Reactivity and Selectivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern organic synthesis. By using methods like Density Functional Theory (DFT), researchers can model the electronic structure and predict the reactivity of molecules like this compound without needing to perform extensive experiments. mdpi.com

These computational studies can calculate key parameters such as frontier molecular orbital (HOMO-LUMO) energies, which indicate a molecule's susceptibility to nucleophilic or electrophilic attack. chemrxiv.orgresearchgate.net For this compound, modeling can predict the relative reactivity of its different C-H positions for direct functionalization or the activation barriers for various cross-coupling reactions at the C-I bond. nih.gov

Predictive modeling can also be used to design new catalysts by simulating the interaction between the substrate and different metal-ligand complexes. This allows for the virtual screening of catalysts to identify those with the highest predicted activity and selectivity, thereby accelerating the discovery process. mit.eduresearchgate.net The challenge lies in developing models that can accurately account for solvent effects and the complex interactions in a real reaction mixture to provide predictions that closely match experimental results. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,6-difluoro-4-iodobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Sandmeyer reaction is the most common method for synthesizing this compound, leveraging iodine introduction via diazonium salt intermediates. Key factors include:

  • Temperature : Elevated temperatures (>80°C) may accelerate side reactions, reducing yield.
  • Catalyst : Copper(I) iodide or potassium iodide improves halogen retention .
  • Precursor purity : High-purity 2,6-difluoro-4-aminobenzoate minimizes competing byproducts.
    Typical yields range from 60–85%, with purity verified via GC or HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic proton splitting patterns (e.g., doublets from fluorine coupling), while ¹⁹F NMR confirms fluorine environments. ¹³C NMR resolves ester carbonyl signals (~165–170 ppm) .
  • Mass spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z ~297.03 (C₇H₅F₂IO₂⁻) .
  • Melting point : Consistency with literature values (e.g., 114–116°C for methyl 4-iodobenzoate analogs) validates purity .

Q. How can researchers purify this compound effectively?

  • Methodological Answer :

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Column chromatography : Silica gel with a 9:1 hexane/ethyl acetate eluent separates halogenated byproducts.
  • TLC monitoring : Use UV visualization (Rf ~0.5 in hexane/ethyl acetate) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and iodine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • Fluorine : Strong σ- and π-electron withdrawal activates the aromatic ring at the para position, directing nucleophiles to the iodine-free site.
  • Iodine : Its polarizable σ-hole facilitates oxidative addition in cross-coupling reactions but may sterically hinder NAS.
  • Computational modeling : DFT studies (e.g., using Gaussian) predict charge distribution and transition-state stabilization .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily mask the ester group with tert-butyl to prevent hydrolysis during iodination .
  • Low-temperature conditions : Conduct reactions at –20°C to suppress iodine displacement by nucleophiles.
  • Catalyst screening : Palladium(0) complexes (e.g., Pd(PPh₃)₄) enhance selectivity in Suzuki-Miyaura couplings .

Q. What role does this compound serve in synthesizing bioactive molecules or advanced materials?

  • Methodological Answer :

  • Pharmaceutical intermediates : The iodine substituent enables radio-labeling for PET imaging probes (e.g., ¹²³I/¹²⁵I derivatives).
  • Cross-coupling : Suzuki reactions with boronic acids yield biaryl structures for kinase inhibitors .
  • Comparative studies : Analogs like 2,6-difluoro-4-iodoanisole (methoxy variant) show altered bioactivity due to reduced electrophilicity .

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